2-[4-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONYL)PIPERAZIN-1-YL]-1,3-BENZOXAZOLE
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Overview
Description
2-[4-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONYL)PIPERAZIN-1-YL]-1,3-BENZOXAZOLE is a complex organic compound that features a benzodioxine ring fused with a piperazine and benzoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONYL)PIPERAZIN-1-YL]-1,3-BENZOXAZOLE typically involves multiple steps, starting with the preparation of the benzodioxine ring. One common method involves the ring-closing metathesis of appropriate precursors using catalysts such as nitro-Grela at ppm levels . The piperazine and benzoxazole moieties are then introduced through subsequent reactions, often involving nucleophilic substitution and cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONYL)PIPERAZIN-1-YL]-1,3-BENZOXAZOLE can undergo various chemical reactions, including:
Oxidation: The benzodioxine ring can be oxidized to form quinone derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzodioxine ring typically yields quinone derivatives, while reduction of the sulfonyl group results in sulfide compounds.
Scientific Research Applications
2-[4-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONYL)PIPERAZIN-1-YL]-1,3-BENZOXAZOLE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-[4-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONYL)PIPERAZIN-1-YL]-1,3-BENZOXAZOLE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxane: Shares the benzodioxine ring but lacks the piperazine and benzoxazole moieties.
2,3-Dihydro-1,4-benzoxathiine: Contains a similar ring structure but with a sulfur atom instead of oxygen.
6-Nitro-1,4-benzodioxane: A nitro-substituted derivative of benzodioxane.
Uniqueness
2-[4-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONYL)PIPERAZIN-1-YL]-1,3-BENZOXAZOLE is unique due to its combination of structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S/c23-28(24,14-5-6-17-18(13-14)26-12-11-25-17)22-9-7-21(8-10-22)19-20-15-3-1-2-4-16(15)27-19/h1-6,13H,7-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYVCBVOOPHEIRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3O2)S(=O)(=O)C4=CC5=C(C=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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